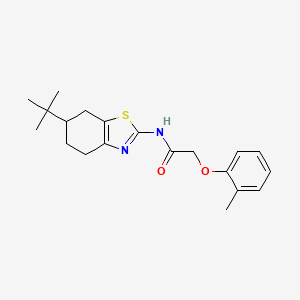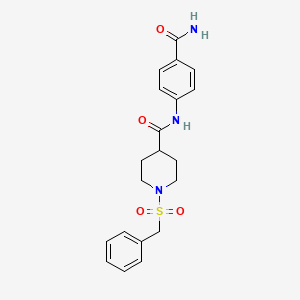![molecular formula C22H23ClN2O3S B11345534 2-(4-chloro-3-methylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11345534.png)
2-(4-chloro-3-methylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a synthetic molecule with a complex structure. Its systematic name is 2-(4-(4-chloro-3-methylphenoxy)phenyl)acetic acid . It combines aromatic and aliphatic moieties, making it intriguing for various applications.
Preparation Methods
Synthetic Routes::
- One synthetic route involves the chlorination of 4-methylphenol to form 4-chloro-3-methylphenol.
- The next step is the etherification of 4-chloro-3-methylphenol with 2-(4-hydroxyphenyl)acetic acid, leading to the formation of the target compound.
- Chlorination: Typically carried out using chlorine gas or chlorinating agents.
- Etherification: Acid-catalyzed reaction using acetic acid as the solvent.
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions due to its phenolic moiety.
Substitution: The chloro group allows substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Alkylating agents (e.g., alkyl halides).
Esterification: Acid-catalyzed esterification using sulfuric acid.
- Oxidation: Formation of carboxylic acids or phenolic derivatives.
- Substitution: Alkylated derivatives.
- Esterification: Methyl ester formation.
Scientific Research Applications
Chemistry: Used as a model compound for studying reactivity and selectivity.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Research on its pharmacological properties (e.g., anti-inflammatory effects).
Industry: Potential use in agrochemicals or pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C22H23ClN2O3S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]propanamide |
InChI |
InChI=1S/C22H23ClN2O3S/c1-14-12-19(8-9-20(14)23)28-15(2)21(26)24-11-10-17-13-29-22(25-17)16-4-6-18(27-3)7-5-16/h4-9,12-13,15H,10-11H2,1-3H3,(H,24,26) |
InChI Key |
VROSULAGXUFSIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11345451.png)
![ethyl [5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetate](/img/structure/B11345455.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11345463.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B11345469.png)
![Ethyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11345470.png)
![4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11345472.png)


![1-[(4-methylbenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11345491.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11345499.png)
![methyl (2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B11345514.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11345521.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11345522.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11345529.png)
